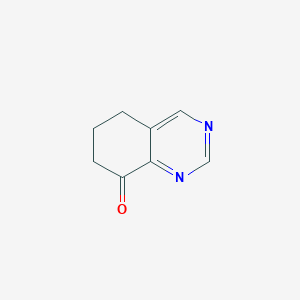

6,7-dihydroquinazolin-8(5H)-one

Description

Contextualization of the Quinazolinone Core in Medicinal Chemistry Research

The quinazolinone scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a cornerstone in the development of pharmacologically active compounds. nih.govnih.govnih.gov Its derivatives have been found to exhibit a wide array of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties. nih.govresearchgate.net This broad spectrum of activity has cemented the quinazolinone nucleus as a critical pharmacophore in drug discovery. nih.gov

The versatility of the quinazolinone core allows for structural modifications at various positions, which can significantly influence its biological profile. nih.gov For instance, substitutions at the 2nd and 3rd positions, the inclusion of a halogen atom at the 6th and 8th positions, and the addition of amine or substituted amines at the 4th position have been shown to enhance antimicrobial activities. nih.gov The presence of a substituted aromatic ring at the 3rd position and a methyl or thiol group at the 2nd position are also considered essential for antimicrobial efficacy. nih.gov

Significance of the 6,7-Dihydroquinazolin-8(5H)-one Motif as a Research Target

Within the broader family of quinazolinones, the this compound motif presents a unique structural variation that has garnered specific research interest. This partially saturated ring system offers a three-dimensional geometry that can be pivotal for interacting with biological targets. The exploration of this scaffold has led to the discovery of compounds with significant therapeutic potential.

For instance, derivatives of the closely related 5,6,7,8-tetrahydroquinazoline (B1197369) have been synthesized and evaluated as selective sigma-1 receptor antagonists for the treatment of pain. nih.gov One particularly promising compound, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline, demonstrated a high affinity for the sigma-1 receptor and exhibited dose-dependent anti-nociceptive effects in animal models. nih.gov This highlights the potential of the dihydroquinazolinone core in developing novel analgesics.

Historical Development and Emerging Research Trajectories

The synthesis of quinazolinone derivatives has a rich history, with numerous methods being developed and refined over time. nih.gov Transition-metal catalyzed reactions, in particular, have provided efficient pathways to create diverse substituted quinazolinone frameworks. researchgate.net

Recent research has focused on expanding the chemical space around the dihydroquinazolinone core. For example, a novel approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been developed, leading to the creation of a library of 19 different compounds. nih.gov These compounds were subsequently evaluated for their anticancer activity, with several showing promising anti-proliferative effects against various cancer cell lines. nih.gov

Emerging research is also exploring the fusion of the dihydroquinazolinone scaffold with other heterocyclic systems. The synthesis of 7,8-bis(methoxymethyl)-7,8-dihydro- nih.govmdpi.comdioxino[2,3-g]quinazolines has yielded potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. elsevierpure.com

Overview of Synthetic and Biological Investigation Paradigms

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. One common strategy utilizes the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione (B196179) or its derivatives, followed by treatment with ammonium (B1175870) acetate (B1210297) or aqueous ammonia. google.com This method offers good yields and mild reaction conditions. google.com Another approach involves the rhodium-catalyzed C-H annulation of 2-phenylquinazolin-4(3H)-ones with vinylene carbonate to construct the 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one framework. researchgate.net

The biological evaluation of these compounds typically involves a battery of in vitro and in vivo assays. For anticancer activity, researchers often employ cell proliferation assays, such as the MTT assay, against a panel of human cancer cell lines. nih.gov To identify the molecular targets, enzyme inhibition assays, like those for EGFR tyrosine kinase, are conducted. elsevierpure.com For other therapeutic areas, such as pain, receptor binding assays are crucial to determine the affinity and selectivity of the compounds for their intended targets, followed by in vivo models to assess their efficacy. nih.gov

The following table provides a summary of some synthesized this compound derivatives and their reported biological activities:

| Compound Name | Structure | Biological Activity | Reference |

| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline | Selective sigma-1 receptor antagonist, potential analgesic | nih.gov | |

| Dihydroquinazoline-2(1H)-one derivatives (e.g., CA1-e, CA1-g) | Anti-proliferative activity against various cancer cell lines | nih.gov | |

| 7,8-bis(methoxymethyl)-7,8-dihydro- nih.govmdpi.comdioxino[2,3-g]quinazolines (e.g., compound 3c) | Potent EGFR tyrosine kinase inhibitor | elsevierpure.com | |

| 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | Precursor for compounds with potential anticancer and antimicrobial activities | google.com |

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-quinazolin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIQVYFCSQFHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CN=C2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Dihydroquinazolin 8 5h One and Its Derivatives

Retrosynthetic Approaches and Key Intermediates

A common retrosynthetic strategy for the 5,6,7,8-tetrahydroquinazoline (B1197369) core, which is structurally analogous to 6,7-dihydroquinazolin-8(5H)-one, involves a disconnection approach based on a multi-component reaction (MCR). researchgate.net This strategy simplifies the complex heterocyclic framework into readily available and simpler starting materials.

The primary disconnection breaks the dihydropyrimidine (B8664642) ring at the C-N bonds formed during the cyclization. This reveals three fundamental building blocks:

A cyclic β-dicarbonyl compound, typically a cyclohexane-1,3-dione derivative.

An aldehyde.

A source for the N-C-N fragment, such as urea (B33335), thiourea (B124793), or an amidine.

For instance, the synthesis of 4-aryl-7,7-dimethyl-substituted derivatives employs dimedone (5,5-dimethylcyclohexane-1,3-dione) as the key cyclic dione (B5365651) intermediate. ekb.eg The other key intermediates are an appropriate aromatic or aliphatic aldehyde and a dinucleophilic nitrogen source like urea. ekb.eg An alternative approach for related tetrahydroquinazolines utilizes Mannich base enone precursors, enolizable ketones, and ammonium (B1175870) acetate (B1210297) as the key components. researchgate.net

Classical Synthetic Routes

Classical methods for synthesizing the this compound core are dominated by condensation and cyclization reactions, often combined in a single pot.

The cornerstone of the synthesis is the condensation of three components in what is known as the Biginelli reaction or a variation thereof. ekb.eg This reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like dimedone), and urea or thiourea. ekb.eg The initial step is believed to be the condensation between the aldehyde and urea to form an acyliminium ion intermediate, which then reacts with the enol form of the cyclic dione. Another possible pathway involves the initial formation of an enone via Knoevenagel condensation between the aldehyde and the dione, followed by Michael addition of urea.

Following the initial condensation and addition steps, the synthesis is completed by an intramolecular cyclization. This involves the nucleophilic attack of the second nitrogen atom of the urea/thiourea moiety onto one of the carbonyl groups of the dione precursor, followed by a dehydration step. This sequence of reactions forms the stable, fused dihydropyrimidine ring system characteristic of the this compound core. Traditional approaches for related tetrahydroquinazolines also rely on the cyclocondensation of guanidine (B92328) derivatives with α,β-unsaturated ketones, such as bis-benzylidene cyclohexanones, to form the heterocyclic ring. nih.gov

Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like this compound derivatives in a single operation. nih.gov These reactions offer advantages such as high atom economy, reduced waste, and operational simplicity. nih.gov

The Biginelli reaction is the most prominent MCR for this class of compounds. ekb.eg It allows for the one-pot synthesis of 4-substituted-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-diones from an aromatic aldehyde, dimedone, and urea. ekb.eg By using thiourea instead of urea, the corresponding 2-thioxo derivatives can be obtained. ekb.eg Research has demonstrated the successful synthesis of a range of these derivatives using various substituted aromatic aldehydes. ekb.eg

| Product | Aldehyde | N-Source | Yield | Reference |

| 4-(4-Nitrophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H, 3H)-dione | 4-Nitrobenzaldehyde | Urea | 80% | ekb.eg |

| 4-(2,3-Dimethoxyphenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one | 2,3-Dimethoxybenzaldehyde | Thiourea | 79% | ekb.eg |

| 7,7-Dimethyl-4-(4-nitrophenyl)-2-thioxo-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one | 4-Nitrobenzaldehyde | Thiourea | 77% | ekb.eg |

Modern Synthetic Advancements and Sustainable Chemistry

Recent advancements in the synthesis of quinazolinone derivatives focus on the use of efficient catalysts and environmentally benign reaction conditions to improve yields, reduce reaction times, and simplify work-up procedures.

Organocatalysis: Organocatalysts have emerged as a powerful tool in the synthesis of dihydroquinazolinones, aligning with the principles of green chemistry. nih.govdntb.gov.ua Various small organic molecules have been employed to catalyze the MCR leading to these scaffolds. Brønsted acids like p-toluenesulfonic acid (p-TSA) have been shown to be effective catalysts. frontiersin.org Thiamine hydrochloride (Vitamin B1), a biocompatible and inexpensive organocatalyst, has been successfully used to promote the Biginelli condensation for preparing octahydroquinazolone derivatives under microwave irradiation or ultrasound-assisted conditions, often in green solvents like water or even under solvent-free conditions. ekb.egfrontiersin.org Other organocatalysts, such as L-proline, have also been utilized in one-pot procedures to construct related quinazolinone derivatives. nih.gov

Transition Metal Catalysis: While less commonly reported specifically for the this compound core, transition metal catalysis is a major area of modern synthetic chemistry for the broader quinazoline (B50416) family. mdpi.com Catalysts based on iron, copper, rhodium, and palladium have been employed for various C-N and C-C bond-forming reactions, including C-H activation/annulation strategies, to build the quinazoline framework. mdpi.comresearchgate.netresearchgate.net For example, iron(III) fluoride (B91410) (FeF₃) has been used to catalyze a three-component reaction to synthesize functionalized tetrahydroindazolo[3,2-b]quinazolines under sonication. mdpi.com These advanced catalytic systems offer alternative pathways that could potentially be adapted for the efficient and regioselective synthesis of complex this compound derivatives.

Green Chemistry Principles in SynthesisCurrent time information in Vanderburgh County, US.researchgate.netorganic-chemistry.org

The application of green chemistry principles to the synthesis of dihydroquinazolinones aims to create more environmentally friendly and sustainable processes. nih.gov This often involves the use of alternative catalysts and reaction conditions to minimize waste and energy consumption.

Solvent-Free Conditionsresearchgate.netorganic-chemistry.org

Solvent-free synthesis offers a significant green advantage by eliminating the need for organic solvents, which are often toxic and difficult to dispose of. One-pot, solvent-free methods for the synthesis of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one derivatives have been developed, showcasing an eco-friendly approach that avoids the use of any organic solvents. elsevierpure.com For instance, the reaction of substituted aryl aldehydes, 5,5-dimethyl cyclohexane-1,3-dione (dimedone), and thiourea can be carried out under solvent-free conditions at room temperature in the presence of a nanocatalyst. mdpi.com This method not only reduces environmental impact but also simplifies the work-up procedure and allows for non-chromatographic purification of the products. mdpi.com

Another approach involves the use of microwave irradiation under solvent-free conditions, which can significantly accelerate reaction times. researchgate.net For example, a mixture of 2-propyl-4H-3,1-benzoxazin-4-one and ammonium acetate can be irradiated in a microwave batch reactor to produce 2-propylquinazolin-4(3H)-one with high yields in a matter of minutes. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Substituted aryl aldehydes, dimedone, thiourea | Nanocatalyst, room temperature, solvent-free | 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one derivatives | Moderate to good | mdpi.com |

| 2-propyl-4H-3,1-benzoxazin-4-one, ammonium acetate | Microwave irradiation (150 W, 120 °C), solvent-free | 2-propylquinazolin-4(3H)-one | 87% | researchgate.net |

| Isatoic anhydride, aromatic aldehyde, ammonium acetate | nano-SiO2-SO3H, 110 °C, solvent-free | 2,3-dihydroquinazolin-4(1H)-one derivatives | 85-98% | nih.gov |

Natural Catalysts and Biocatalysisorganic-chemistry.org

The use of natural catalysts and biocatalysis in the synthesis of dihydroquinazolinones represents a significant step towards greener and more sustainable chemical processes. mdpi.com These methods often utilize enzymes or naturally derived catalysts to achieve high selectivity and efficiency under mild reaction conditions. mdpi.comyoutube.com

Tartaric acid, a naturally occurring organic acid, has been used in combination with sodium dodecyl sulfate (B86663) (SDS) as a recyclable catalyst system for the green synthesis of 2,3-dihydro/spiroquinazolin-4(1H)-ones. organic-chemistry.org This method involves a three-component cyclocondensation of isatoic anhydride, amines, and aldehydes/ketones and can be performed under mechanochemical activation at room temperature. organic-chemistry.org Another example is the use of L-proline nitrate (B79036) as a recoverable and reusable catalyst for the construction of 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org

Biocatalysts, such as α-chymotrypsin, have also been employed for the synthesis of dihydroquinazolinones. researchgate.net The enzymatic approach offers high selectivity and operates under mild, environmentally benign conditions. youtube.com The use of enzymes like alcohol dehydrogenases has been pivotal in the asymmetric synthesis of chiral intermediates for more complex molecules. mdpi.com

| Catalyst | Reactants | Product | Key Features | Reference |

| Tartaric acid-SDS | Isatoic anhydride, amines, aldehydes/ketones | 2,3-dihydro/spiroquinazolin-4(1H)-ones | Recyclable catalyst, mechanochemical activation, room temperature | organic-chemistry.org |

| L-proline nitrate | Not specified | 2,3-dihydroquinazolin-4(1H)-ones | Recoverable and reusable catalyst | organic-chemistry.org |

| α-chymotrypsin | Anthranilamide, ketones/aldehydes | Dihydroquinazolinones | Biocatalyst, mild conditions | researchgate.net |

Solid-Phase Synthesis Techniquesnih.gov

Solid-phase synthesis (SPS) has emerged as a powerful technique for the generation of combinatorial libraries of organic compounds, including dihydroquinazolinone derivatives. nih.govmdpi.com This methodology involves attaching molecules to a solid support, allowing for simplified purification and the use of excess reagents to drive reactions to completion. wikipedia.org

A notable approach involves the use of a tetrafunctional scaffold, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, as a starting material for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives. nih.govmdpi.com This strategy enables the rapid and simplified synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. mdpi.com The attachment sites on the resin in SPS can limit diversity; however, innovative strategies have been developed to overcome this. mdpi.com While several reports have described the solid-phase synthesis of various quinazoline and quinazolin-4-one derivatives, the synthesis of quinazoline-2-ones has been less explored. nih.govmdpi.com

The general principle of solid-phase synthesis involves the covalent binding of a building block to a solid support (bead), followed by a series of reaction steps with deprotection and addition of new building blocks. wikipedia.org After the final step, the synthesized compound is cleaved from the solid support. wikipedia.org This technique has been instrumental in peptide synthesis and is increasingly applied to other small molecules. wikipedia.orgnih.govyoutube.com

Stereoselective Synthesis of Dihydroquinazolinone Derivatives

The development of enantioselective synthetic strategies for 2,3-dihydroquinazolinone derivatives is of significant interest as the different enantiomers can exhibit distinct biological activities. researchgate.net Chiral organocatalysts and metal complexes have been successfully employed to achieve high enantioselectivity in the synthesis of these compounds. researchgate.netrsc.org

Chiral phosphoric acids have been shown to be effective catalysts in the asymmetric synthesis of dihydroquinazolinones from imines and 2-aminobenzamides, yielding products in good to excellent yields and enantiomeric excesses (ee). researchgate.net The enantioselectivity is influenced by non-bonding interactions between the chiral catalyst, the imine N-substituent, and the 2-aminobenzamide (B116534). researchgate.net Similarly, novel chiral organocatalysts have been developed for the asymmetric condensation/amine addition cascade of 2-aminobenzamide and aldehydes, affording 2,3-dihydroquinazolinones in up to 99% yield and 97% ee at room temperature. researchgate.netrsc.org

In addition to organocatalysts, chiral metal complexes, such as a Sc(III)-inda-pybox complex, have been utilized for the enantioselective synthesis of 2,3-dihydroquinazolinones through a metal-catalyzed asymmetric intramolecular amidation of an imine. organic-chemistry.org

Analytical Validation of Synthetic Products

The analytical validation of synthetic products is a critical step to ensure the identity, purity, and quality of the synthesized compounds. researchgate.netdemarcheiso17025.com This process involves a series of tests to demonstrate that the analytical method is suitable for its intended purpose. oxford-analytical.co.uk

Key parameters for analytical method validation include:

Specificity/Selectivity: This ensures that the analytical method can accurately measure the analyte of interest without interference from other components such as impurities or matrix components. researchgate.netoxford-analytical.co.uk Techniques like chromatography and spectral analysis are used to assess specificity. oxford-analytical.co.uk

Linearity and Range: This verifies that the method provides results that are directly proportional to the concentration of the analyte within a specific range. researchgate.netoxford-analytical.co.uk

Accuracy: This determines the closeness of the test results to the true value. researchgate.net It can be assessed by analyzing a sample with a known concentration of the analyte.

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

For the characterization of this compound and its derivatives, common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govnih.govacs.orgdtu.dk These techniques provide crucial information about the structure, molecular weight, and purity of the synthesized compounds. nih.govnih.gov

| Validation Parameter | Description |

| Specificity | Ability to measure the analyte accurately in the presence of interferences. researchgate.netoxford-analytical.co.uk |

| Linearity | Proportionality of the signal to the analyte concentration over a given range. researchgate.netoxford-analytical.co.uk |

| Accuracy | Closeness of the measured value to the true value. researchgate.net |

| Precision | Repeatability and reproducibility of the measurement. researchgate.netdemarcheiso17025.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified. researchgate.net |

| Robustness | The ability to withstand small, deliberate changes in method parameters. researchgate.net |

Chemical Reactivity and Functionalization Strategies of 6,7 Dihydroquinazolin 8 5h One

Electrophilic Substitution Reactions on the Aromatic Ring

In a typical EAS mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For the 6,7-dihydroquinazolin-8(5H)-one scaffold, the pyrimidine (B1678525) ring and the carbonyl group in the adjacent saturated ring will influence the reactivity and orientation of incoming electrophiles on the benzene (B151609) ring. The specific directing effects would need to be determined experimentally or through computational modeling.

Nucleophilic Substitution/Addition Reactions on the Pyrimidine Ring

The pyrimidine ring in the this compound is an electron-deficient system, making it susceptible to attack by nucleophiles. Nucleophilic substitution reactions can occur, particularly if a suitable leaving group is present on the ring. For instance, the chlorine atoms in chloropyrimidines can be displaced by various nucleophiles. nih.gov During the nucleophilic substitution of chlorine in dichloropyrimidines, the substitution of one chlorine atom with an electron-donating alkylamino group can deactivate the second chlorine atom, often requiring more drastic conditions for a second substitution. nih.gov

In the absence of a leaving group, nucleophilic addition to the C=N double bond can occur, leading to the formation of a dihydro- or tetrahydroquinazoline (B156257) derivative. The electrophilicity of the carbon atoms in the pyrimidine ring makes them targets for nucleophilic attack.

Modifications at the Carbonyl Group (e.g., Reduction, Oxime Formation)

The carbonyl group at the C8 position is a key functional handle for a variety of chemical modifications.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for the reduction of ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.orgnih.gov These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org While LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, NaBH₄ is a milder reagent and can be used for more selective reductions of aldehydes and ketones. libretexts.org In some cases, complete deoxygenation of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Clemmensen or Wolff-Kishner reductions. libretexts.org

Oxime Formation: The ketone can undergo condensation with hydroxylamine (B1172632) (NH₂OH) to form an oxime. wikipedia.org This reaction is a standard method for the derivatization of aldehydes and ketones. wikipedia.org For example, the related compound 6,7-dihydroquinolin-8(5H)-one readily forms an oxime, (E)-6,7-dihydroquinolin-8(5H)-one oxime. nih.govsigmaaldrich.com This suggests that this compound would undergo a similar reaction to yield the corresponding 8-(hydroxyimino) derivative.

Table 1: Examples of Carbonyl Group Modifications

| Reaction | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oxime Formation | NH₂OH | Oxime |

Functionalization of Heterocyclic Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring are important sites for functionalization, most commonly through alkylation and acylation reactions. These modifications can significantly alter the electronic properties and biological activity of the molecule.

N-Alkylation: The nitrogen atoms of the quinazolinone scaffold can be alkylated using various alkylating agents in the presence of a base. juniperpublishers.comresearchgate.netmdpi.com For instance, the alkylation of quinazolin-4(3H)-ones with alkyl halides under basic conditions typically leads to N-alkylation products. juniperpublishers.com The regioselectivity of alkylation (i.e., at N1 or N3) can be influenced by the reaction conditions and the substitution pattern of the quinazolinone core. In some cases, a mixture of N- and O-alkylated products can be obtained, although N-alkylation is often favored. juniperpublishers.com

N-Acylation: Acylation of the nitrogen atoms can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen, forming an amide linkage. Regioselective mono-acylation at different nitrogen atoms of a related pyrroloquinazoline system has been achieved by carefully controlling the reaction conditions. nih.gov

Table 2: Reagents for N-Functionalization

| Reaction | Typical Reagents |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) with a base (e.g., NaH, K₂CO₃) |

| N-Acylation | Acid anhydrides (e.g., acetic anhydride), Acid chlorides |

Manipulation of the Saturated Ring System (C5, C6, C7)

The saturated carbocyclic ring (C5, C6, C7) offers opportunities for functionalization, although it is generally less reactive than the aromatic and pyrimidine rings.

Reactions can be designed to introduce functionality at the α-position to the carbonyl group (C7) or at other positions within the ring. For example, α-halogenation of the ketone can be achieved under appropriate conditions, providing a handle for subsequent nucleophilic substitution reactions.

Furthermore, reactions that proceed via enolate or enamine intermediates can be utilized to introduce substituents at the C7 position. The development of methods for the regioselective C-H functionalization of the six-membered ring in fused heterocyclic systems is an active area of research. mdpi.com For instance, in related 5,6,7,8-tetrahydroquinazoline (B1197369) systems, functionalization has been achieved through various synthetic strategies. nih.gov

Ring Transformations and Skeletal Rearrangements

The this compound scaffold has the potential to undergo ring transformations and skeletal rearrangements, leading to the formation of novel heterocyclic systems. These reactions can be triggered by various stimuli, such as acid, base, or light, and often proceed through strained intermediates or involve complex mechanistic pathways.

For example, related quinoline (B57606) N-oxides have been shown to undergo Brønsted acid-catalyzed multicomponent reactions that lead to skeletal editing, yielding indolines, indoles, and isoquinolinones. nih.gov While not directly applicable to this compound, these examples highlight the potential for complex rearrangements within fused nitrogen-containing heterocycles. Cationic skeletal reorganizations have also been employed to construct complex polycyclic natural products from simpler heterocyclic precursors. nih.gov Such strategies could potentially be adapted to the dihydroquinazolinone core to access novel molecular diversity.

Mechanistic and Molecular Interaction Studies of 6,7 Dihydroquinazolin 8 5h One Derivatives

In Vitro Biochemical Assay Methodologies

The initial assessment of the therapeutic potential of 6,7-dihydroquinazolin-8(5H)-one derivatives typically involves a battery of in vitro biochemical assays. These assays are crucial for determining the specific molecular targets of these compounds and for elucidating the nature of their interactions.

Enzyme Inhibition Kinetics and Characterization

Derivatives of the quinazoline (B50416) scaffold have been extensively studied for their inhibitory effects on a variety of enzymes implicated in different diseases.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several quinazolin-4(3H)-one derivatives have been identified as potent cholinesterase inhibitors. For instance, a series of these derivatives demonstrated significant inhibitory activity against both AChE and BChE. researchgate.net One particular derivative, MR2938, showed a promising IC50 value of 5.04 μM for AChE inhibition. researchgate.net Another study on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives found that 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one was a potent cholinesterase inhibitor with an IC50 value of 6.084 ± 0.26 μM. mdpi.comnih.gov

Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. Its inhibitors are used in the treatment of Parkinson's disease and depression. nih.gov Studies on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives, which share a similar structural core, have revealed highly potent and selective MAO-B inhibitors. nih.gov Some indole-based derivatives have also shown nanomolar activity against MAO-B, with kinetic studies indicating a competitive and reversible mechanism of action. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a crucial role in inflammation and pain. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide have been designed and synthesized as selective COX-2 inhibitors. nih.gov Furthermore, new pyrazoloquinazoline derivatives have been evaluated as dual COX-2/5-LOX inhibitors, with some compounds showing superior COX-2 inhibitory activity compared to the reference drug celecoxib. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids, making it a target for anticancer and antimicrobial agents. nih.govnih.gov A series of quinazoline analogs designed to mimic the structure of methotrexate (B535133) have shown potent inhibition of mammalian DHFR. nih.gov Some of these compounds, such as compounds 28, 30, and 31, exhibited IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Additionally, 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines have been identified as potent inhibitors of fungal and human DHFR. acs.org Molecular docking studies have also suggested that certain 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives have a high binding affinity for DHFR from Mycobacterium tuberculosis. nih.govmdpi.com

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy. nih.govnih.gov Thieno[2,3-c]isoquinolin-5(4H)-one, a compound related to the quinazoline scaffold, is a known PARP1 inhibitor. nih.gov While it shows poor selectivity, it serves as a scaffold for developing more specific PARP inhibitors. nih.gov Novel 4-hydroxyquinazoline (B93491) derivatives have also been investigated as PARP inhibitors. mdpi.com

Interactive Data Table: Enzyme Inhibition by Quinazolinone Derivatives

| Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference |

| Quinazolin-4(3H)-ones | AChE | Promising inhibitory activity | MR2938: 5.04 μM | researchgate.net |

| 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | Cholinesterases | Potent inhibition | 6.084 ± 0.26 μM | mdpi.comnih.gov |

| C6/C7-substituted 3,4-dihydro-2(1H)-quinolinones | MAO-B | Highly potent and selective inhibition | Compound 3a: 0.0014 µM | nih.gov |

| Indole-based derivatives | MAO-B | Nanomolar activity, competitive inhibition | 8a: Ki = 10.34 nM, 8b: Ki = 6.63 nM | nih.gov |

| Pyrazoloquinazolines | COX-2 | Superior activity to celecoxib | Compound 3j: 47 nM | researchgate.net |

| Quinazoline analogs | DHFR | Potent inhibition | Compounds 28, 30, 31: 0.4-0.5 μM | nih.gov |

| Thieno[2,3-c]isoquinolin-5(4H)-one | PARP1 | Nonselective inhibition, scaffold for development | Not specified | nih.gov |

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of this compound derivatives for specific receptors. These assays often use radiolabeled ligands to compete with the test compounds for binding to the receptor.

Sigma-1 (σ1) Receptors: New series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and evaluated as selective sigma-1 receptor antagonists. nih.gov Compound 33, a tetrahydroquinazoline (B156257) derivative, exhibited a nanomolar affinity for the σ1 receptor (Ki = 15.6 nM) and high selectivity over the σ2 receptor. nih.gov

A2A Adenosine (B11128) Receptors: Quinazoline derivatives have been investigated as antagonists for the A2A adenosine receptor, a target for neurodegenerative diseases and cancer. mdpi.com Compound 5m showed a high affinity for the human A2A receptor with a Ki value of 5 nM. mdpi.com

5-HT7 Receptors: A library of 85 quinazolinone derivatives was synthesized and their binding affinities for the 5-HT7 receptor were determined using a radioligand binding assay. nih.gov Twenty-four of these compounds showed IC50 values below 100 nM, with the most potent compound (1-68) having an IC50 of 12 nM. nih.gov

Protein-Ligand Interaction Analysis

To understand the molecular basis of the observed biological activities, protein-ligand interaction studies are conducted. These studies often involve computational methods like molecular docking and molecular dynamics (MD) simulations.

Molecular docking studies have been used to predict the binding modes of quinazolinone derivatives within the active sites of various enzymes, including EGFR, VEGFR-2, and COX-2. researchgate.netnih.govresearchgate.net For example, docking studies of 6-bromo quinazoline derivatives against EGFR revealed key interactions such as π-π or π-alkyl and hydrophobic interactions with specific amino acid residues. nih.gov Similarly, MD simulations have been used to validate the stability of protein-ligand complexes, as seen in the study of a potent acetylcholinesterase inhibitor. researchgate.net

Cellular Level Studies (Non-Clinical)

Beyond biochemical assays, it is essential to evaluate the effects of this compound derivatives in a cellular context. These studies provide insights into their mechanisms of action at a more complex biological level.

Pathway Modulation Analysis

Apoptosis Induction: Many quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a novel quinazolinone derivative, DQQ, was found to induce apoptosis in human leukemia MOLT-4 cells through both intrinsic and extrinsic pathways. nih.gov This was evidenced by the activation of caspases-3 and -8 and the cleavage of PARP. nih.gov Another study showed that tetrahydroquinolinone derivatives induce apoptosis in lung cancer cells. nih.gov Similarly, certain quinazoline-4(3H)-one derivatives have been shown to induce apoptosis in AsPC-1 pancreatic cancer cells. researchgate.net

Reactive Oxygen Species (ROS) Generation: Some quinazolinone derivatives have been found to enhance the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to their cytotoxic effects. researchgate.net

Target Identification in Cellular Models

Cellular studies are also crucial for identifying the specific molecular targets of these compounds within a living cell. For instance, studies on a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) revealed that it targets the ALK/PI3K/AKT signaling pathway in lung cancer cells. nih.govresearchgate.net This compound was shown to inhibit this pathway, leading to G1-phase arrest and apoptosis. nih.govresearchgate.net In another study, a series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives were found to up-regulate the expression of the ABCA1 transporter by targeting the LXR-involved pathway in macrophage cells. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically modify the core scaffold to identify key structural features, substituents, and conformations that are critical for molecular interactions with biological targets.

Rational Design of Substituents (Electronic, Steric, and Hydrophobicity Effects)

The rational design of this compound derivatives involves the strategic introduction of various substituents to modulate their electronic, steric, and hydrophobic properties. The goal is to enhance the molecule's interaction with its target, thereby improving its biological efficacy.

Electronic Effects: The electronic nature of substituents on the quinazolinone ring system plays a significant role in its activity. The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro), can significantly influence the molecule's properties. For instance, the presence of a halogen atom at the 6-position has been shown to be a key factor in the activity of certain quinazolinone derivatives. nih.gov In one study, 6-bromo-quinazolinone derivatives were synthesized and evaluated, with a compound bearing a 3-fluorophenyl group (6c) showing notable activity. nih.gov The isosteric replacement of a sulfone (SO2) group with a carbonyl (C=O) group is another design strategy based on electronic and steric similarities, which has been successfully applied in medicinal chemistry. acs.org

Steric and Hydrophobicity Effects: The size, shape, and hydrophobicity of substituents are critical for proper binding to a biological target. SAR studies on quinazolinone derivatives have revealed that substitution at the 2 and 3 positions is crucial for modulating activity. nih.govresearchgate.net For example, the presence of a substituted aromatic ring at the 3-position is often considered essential for antimicrobial activities. nih.gov Similarly, placing small, potentially hydrophobic groups like methyl or thiol at the 2-position can be vital. nih.gov The synthesis of derivatives with various substituted anilines or other amine moieties allows for a systematic exploration of how different steric and hydrophobic profiles impact biological outcomes. nih.govresearchgate.net

The following table summarizes the impact of different substituents on the activity of quinazolinone derivatives based on rational design principles.

| Position | Substituent Type | Example(s) | Observed Effect | Reference(s) |

| 2 | Small, Hydrophobic | Methyl, Thiol | Essential for antimicrobial activity | nih.gov |

| 3 | Substituted Aromatic Ring | Phenyl, 3-Fluorophenyl | Essential for antimicrobial activity; modulates cytotoxic activity | nih.govnih.gov |

| 6 | Halogen (Electron-withdrawing) | Bromo, Chloro | Can improve antimicrobial and cytotoxic activities | nih.govnih.gov |

| 8 | Halogen (Electron-withdrawing) | Halogen | Can improve antimicrobial activity | nih.gov |

Positional Effects of Functional Groups on Molecular Recognition

The specific position of functional groups on the this compound scaffold is a determining factor in molecular recognition and subsequent biological activity. Even minor changes in the location of a substituent can lead to significant differences in efficacy, highlighting the precise nature of drug-target interactions.

Comprehensive SAR studies of the broader quinazolinone class have consistently shown that certain positions are "hot spots" for modification. nih.gov Substitutions at positions 2 and 3 are frequently implicated in modulating the activity of these molecules. nih.govresearchgate.net Furthermore, the introduction of substituents, particularly amines or substituted amines, at the 4-position of the quinazolinone ring can enhance antimicrobial properties. nih.gov

The strategic placement of halogen atoms has also been identified as a key factor. The presence of a halogen at the 6 and 8 positions can lead to improved antimicrobial activity, suggesting these locations are important for interaction with the biological target. nih.gov While research on 8-hydroxyquinoline (B1678124) derivatives is distinct, it offers a parallel in demonstrating positional importance, where a free hydroxyl group at the 8-position and a hydrophilic substituent at the 7-position were found to be critical for antifungal activity. rsc.org This underscores the general principle that the specific arrangement of functional groups around a heterocyclic core dictates its interaction profile.

Molecular docking studies on newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives further reinforce the importance of substituent positioning for binding affinity to enzymes such as dihydrofolate reductase (DHFR). researchgate.netnih.gov The predicted binding modes reveal specific interactions between the ligand's functional groups and amino acid residues in the enzyme's active site, which are highly dependent on the substituent's location on the quinazoline ring. researchgate.net

Conformational Analysis and Bioactive Conformations

Conformational analysis is crucial for understanding the three-dimensional structure that a this compound derivative adopts to exert its biological effect—the so-called "bioactive conformation." Molecules in solution exist as an ensemble of different conformers, and the biologically active one may not necessarily be the most stable or lowest-energy state. scispace.com However, research suggests that for many drug-like molecules, the bioactive conformation is energetically accessible from the most stable conformation in solution. scispace.com

Experimental techniques like X-ray crystallography provide definitive insights into the solid-state conformation of molecules. For instance, the absolute configuration and conformation of fiscalin B, a related pyrazino[2,1-b]quinazoline-3,6-dione, were established through X-ray analysis and electronic circular dichroism (ECD) spectra. mdpi.com This analysis revealed that the piperazine (B1678402) ring adopts a boat conformation, with substituents occupying specific flagpole and bowsprit positions. mdpi.com Such detailed structural information is invaluable for understanding how the molecule presents itself to its biological target.

Computational methods, particularly molecular docking, are widely used to predict the bioactive conformations of ligands within the binding sites of target proteins. researchgate.netnih.gov These studies simulate the interaction between the small molecule and the protein, identifying the most favorable binding poses. For a series of 5,6,7,8-tetrahydroquinazoline derivatives, molecular docking predicted high binding affinity toward several essential enzymes, suggesting their potential as inhibitors. nih.gov The best-scored docked poses represent the predicted bioactive conformations, providing a structural basis for the observed or potential activity. researchgate.net

The conformational details of the related natural product, fiscalin B, are presented in the table below, illustrating the type of data obtained from conformational analysis.

| Compound | Ring System | Ring Conformation | Substituent Positions | Method of Determination | Reference |

| Fiscalin B (1) | Piperazine ring | Boat | C-4 substituent (indolyl methyl) and H-1 in flagpole positions; H-4 and C-1 substituent (i-Pr) in bowsprit positions | X-ray Crystallography, ECD Spectra | mdpi.com |

Computational and Theoretical Chemistry Investigations of 6,7 Dihydroquinazolin 8 5h One

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for predicting the molecular properties and reactivity of complex organic molecules. For 6,7-dihydroquinazolin-8(5H)-one and its derivatives, these methods offer a microscopic understanding of their behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method for studying quinazolinone systems due to its balance of accuracy and computational cost. The B3LYP functional combined with the 6-311G(d,p) basis set is a commonly employed level of theory for these types of calculations.

The electronic structure of a molecule is pivotal in determining its chemical behavior. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Orbital Energies and Energy Gap for an Analogous Quinazolinone Derivative

| Parameter | Energy (eV) |

| EHOMO | Value for analog |

| ELUMO | Value for analog |

| Energy Gap (ΔE) | (ELUMO - EHOMO) |

Note: The data in this table is representative of analogous compounds and not this compound itself.

DFT calculations are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be correlated with experimental data to confirm the molecular structure. For instance, in studies of 6,7-dichloro-5,8-quinolinedione, a structurally related system, a good agreement between the experimental and calculated ¹³C and ¹H NMR spectra was observed, with high correlation coefficients (R = 0.9756 and R = 0.9991, respectively). mdpi.com This underscores the reliability of DFT in predicting NMR spectra for this class of compounds.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical IR spectra can be calculated, and the vibrational frequencies can be compared with experimental data. In the study of some quinazoline (B50416) derivatives, the stretching frequency of the carbonyl bonds was observed in the range of 1674–1719 cm⁻¹. nih.gov For 6-thioxo-6,7-dihydro-2H- nih.govresearchgate.netresearchgate.nettriazino[2,3-c]quinazolin-2-one derivatives, characteristic intensive absorption bands for C=S and C=O groups were identified between 1767–1590 cm⁻¹. nih.gov

Chemical hardness (η) is a measure of the resistance to a change in electron distribution, while softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are calculated using the following equations:

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2)

Studies on related heterocyclic systems have utilized these descriptors to rationalize their reactivity. researchgate.net

Table 2: Global Reactivity Descriptors for an Analogous Quinazolinone Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | Value for analog |

| Chemical Softness (S) | Value for analog |

| Electrophilicity Index (ω) | Value for analog |

Note: The data in this table is representative of analogous compounds and not this compound itself.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For new derivatives of 6,7-dichloro-5,8-quinolinedione, the MEP map showed that nucleophilic regions are localized near the nitrogen atom and the formyl group. mdpi.com This information is crucial for understanding intermolecular interactions and reactivity patterns. The red-colored regions on an MEP map indicate negative potential, while blue-colored regions represent positive potential.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods such as ab initio and semi-empirical methods also contribute to the understanding of molecular properties.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. These methods can provide highly accurate results but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. Their utility lies in the rapid screening of large molecules or in providing initial geometries for more rigorous calculations.

While specific studies employing these methods for this compound were not prominent in the surveyed literature, their application to similar heterocyclic systems is a common practice in computational chemistry.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are pivotal in visualizing and understanding the interactions between small molecules, like this compound derivatives, and their biological targets at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is widely used to understand the binding mode of quinazolinone derivatives to various biological targets, primarily protein kinases and other enzymes implicated in cancer and microbial diseases.

Research has shown that quinazolinone derivatives can be docked into the active sites of several key cancer-related targets. nih.gov For instance, docking studies have been performed against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, Topoisomerase II, and Estrogen Receptor Alpha. nih.govresearchgate.net In a study involving novel quinazoline-based thiazole (B1198619) derivatives, docking into the EGFR kinase active site (PDB ID: 6LUD) was conducted to elucidate potential binding mechanisms. nih.gov Similarly, docking simulations of 6-bromo quinazoline derivatives against wild-type and mutated EGFR helped to rationalize their cytotoxic activity, yielding binding energies of -6.7 and -5.3 kcal/mol for the most active compounds. nih.gov

The interaction patterns revealed by these studies are crucial for understanding ligand binding. For example, the docking of dihydroquinazolinone derivatives into the PARP10 active site (PDB ID: 5LX6) highlighted key interactions. nih.gov The dihydroquinazolin-4(1H)-one ring was observed to form pi-pi-T-shaped and pi-alkyl interactions with residues Tyr932 and Ala911, respectively. nih.gov Other parts of the molecule established hydrogen bonds and pi-sigma interactions with residues like His887, Leu926, and Ile987, anchoring the ligand within the binding pocket. nih.gov

Furthermore, derivatives of the related 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold have been docked against essential enzymes from Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), suggesting their potential as antitubercular agents. mdpi.comnih.gov

Table 1: Molecular Docking Studies of Quinazolinone Derivatives

| Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Dihydroquinazolinone derivative | PARP10 (5LX6) | Tyr932, Ala911, His887, Leu926, Ile987 | Not specified | nih.gov |

| 6-Bromo quinazoline derivative (8a) | EGFR | Hydrogen bonds and other key interactions | -6.7 | nih.gov |

| 6-Bromo quinazoline derivative (8c) | EGFR | Hydrogen bonds and other key interactions | -5.3 | nih.gov |

| Quinazoline-based thiazole derivative | EGFR (6LUD) | Not specified | Not specified | nih.gov |

| 5,6,7,8-Tetrahydroquinazoline | M. tuberculosis DHFR | Not specified | Not specified | mdpi.comnih.gov |

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. This provides deeper insights into the stability of the ligand-target complex and the persistence of key interactions.

MD simulations have been successfully applied to quinazolinone derivatives to validate docking results and assess the stability of their binding. nih.govresearchgate.net For a particularly active quinazolinone derivative, MD simulations were run on its complexes with VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha. researchgate.net The results demonstrated stable binding, maintained through a consistent network of hydrogen bonds and hydrophobic interactions over the simulation period. researchgate.net This stability reinforces the potential of the compound as a multi-target agent. researchgate.net

In other studies, MD simulations coupled with Molecular Mechanics Generalized Born Surface Area (MM/GBSA) calculations have been used to compute the binding free energies of quinazoline derivatives, providing a more quantitative measure of binding affinity than docking scores alone. nih.gov For 6-bromo-quinazoline derivatives targeting EGFR, MD simulations were crucial in confirming the stability of the docked poses and observing the dynamic behavior of the ligand within the kinase's active site. nih.gov

Table 2: Molecular Dynamics (MD) Simulation Studies of Quinazolinone Derivatives

| Derivative Class | Target Protein | Simulation Findings | Reference |

|---|---|---|---|

| Novel quinazolinone derivative | VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | Complexes demonstrated stable binding via hydrogen bonding and hydrophobic interactions. | researchgate.net |

| 6-Bromo quinazoline derivative | EGFR and EGFR-mutated | Confirmed the stability of the ligand-protein complex. | nih.gov |

| Quinazoline-pyrimidine hybrids | Not specified | Ensemble-based MM/PBSA was used to calculate binding free energies and rescore docking poses. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For quinazoline derivatives, QSAR studies have been employed to understand the structural requirements for their anticancer activity. mui.ac.ir In one such study, a QSAR analysis indicated that a model built using the genetic algorithm-partial least squares (GA-PLS) method was the most robust. mui.ac.ir The significant molecular descriptors identified for predicting anticancer activity included constitutional, functional, chemical, 2D autocorrelation, charge, and resource description framework (RDF) parameters. mui.ac.ir

Similarly, a QSAR study on quinolinone-based thiosemicarbazones, a related heterocyclic system, identified the van der Waals volume, electron density, and electronegativity as pivotal descriptors for predicting anti-tuberculosis activity. nih.gov The model suggested that increasing molecular volume while reducing electronegativity, for instance by substituting with halogen atoms like Cl and Br, could enhance biological activity. nih.gov These findings provide a theoretical framework for designing more potent quinazolinone-based therapeutic agents.

Table 3: QSAR Modeling of Quinazoline and Related Derivatives

| Compound Series | Biological Activity | Modeling Method | Key Descriptors | Reference |

|---|---|---|---|---|

| Quinazoline derivatives | Anticancer | Genetic Algorithm-Partial Least Squares (GA-PLS) | Constitutional, functional, chemical, 2D autocorrelation, charge, RDF | mui.ac.ir |

| Quinolinone-based thiosemicarbazones | Anti-tuberculosis | Not specified | Van der Waals volume, electron density, electronegativity | nih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.

Pharmacophore models for quinazolinone-containing compounds have been developed to guide the design of new inhibitors. ijpscr.info In a study focused on soluble epoxide hydrolase (sEH) inhibitors, a pharmacophore model was proposed where the quinazolinone-4(3H)-one scaffold served as a key secondary feature. ijpscr.info This model specified a distance of approximately 7 Å between the quinazolinone ring and a primary pharmacophoric element, such as an amide group, which was crucial for potent inhibitory activity. ijpscr.info

Ligand-based approaches, which rely on a set of known active compounds, are particularly useful when the 3D structure of the biological target is unknown. nih.gov Various software tools like HipHop, PHASE, and GASP can be used to align active molecules and deduce a common pharmacophore model. nih.gov This model then serves as a 3D query to screen virtual compound libraries for new molecules with the desired features, facilitating the discovery of novel hits with potentially improved activity.

Advanced Applications and Future Research Directions of 6,7 Dihydroquinazolin 8 5h One Scaffolds

Role as a Privileged Scaffold in Pre-Clinical Medicinal Chemistry Research

The concept of a "privileged structure" was introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govrsc.org The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core, to which 6,7-dihydroquinazolin-8(5H)-one belongs, is emerging as such a scaffold. nih.govrsc.orgnih.gov Medicinal chemists leverage these scaffolds to generate libraries of diverse compounds, which can then be screened against various biological receptors to identify new therapeutic leads. rsc.orgnih.gov The diverse biological activities exhibited by DHQ derivatives, including anticancer, antihypertensive, and anti-inflammatory properties, underscore the value of this structural class in drug discovery. nih.gov

The quinazolinone skeleton is a cornerstone in the design of enzyme inhibitors, particularly for kinases and proteases, which are crucial targets in oncology and other therapeutic areas.

Kinase Inhibitors: Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The quinazolinone scaffold is a key component in numerous approved kinase inhibitors. nih.gov Researchers continuously design and synthesize novel quinazolinone derivatives to target specific kinases with improved potency and selectivity. For instance, a series of novel 3-methyl-quinazolinone derivatives were designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov One of the synthesized compounds, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) , exhibited potent EGFR inhibition with an IC50 value of 10 nM and induced apoptosis in A549 cancer cells. nih.gov

Similarly, new quinazolinone derivatives have been developed as potential inhibitors of p38α MAPK kinase, with some analogues showing superior inhibitory ability compared to the reference compound SB 202190. rsc.org In another study, novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized, with compound 45 showing potent antiproliferative activity against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway. acs.org Thiazolo[5,4-f]quinazolin-9(8H)-one derivatives have also been prepared and evaluated as multi-target inhibitors of several kinases implicated in Alzheimer's disease, such as CDK5, GSK-3, and DYRK1A. mdpi.comnih.gov

Protease Inhibitors: Proteases are another important class of enzymes targeted in drug discovery. While research on this compound as a direct protease inhibitor is less common, the broader quinoline (B57606) and quinazolinone classes have shown promise. For example, a series of quinoline derivatives were designed and synthesized as potential protease inhibitors against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov These compounds were shown through in silico studies to interact with key amino acid residues in the enzyme's active site. nih.gov Given the structural similarities, the this compound scaffold could be explored for the development of novel protease inhibitors.

Table 1: Examples of Quinazolinone-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 | Key Findings |

|---|---|---|---|

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) | EGFRwt-TK | 10 nM | Induced late apoptosis of A549 cells and arrested the cell cycle in the G2/M phase. nih.gov |

| Compound 6d (a quinazolin-4(3H)-one derivative) | EGFR | 0.069 ± 0.004 µM | Showed superior sub-micromolar antiproliferative activity towards the NCI-H460 lung cancer cell line. nih.gov |

| Compound 12c (a quinazolinone-based derivative) | PARP-1 | 30.38 nM | Activity comparable to the reference drug Olaparib; induced cell growth arrest at the G2/M phase in MCF-7 cells. rsc.org |

| Thiazolo[5,4-f]quinazoline II (EHT 1610) | DYRK family | Nanomolar range | Shows excellent affinity and is used as a specific inhibitor of DYRK1A. nih.gov |

| Compound 45 (a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | ALK | Not specified | Induced G1-phase arrest and apoptosis in A549 lung cancer cells. acs.org |

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. Quinoline derivatives, structurally related to quinazolinones, are known for their interesting photophysical properties and have been widely investigated as fluorescent sensors. researchgate.net For example, a potent fluorescent derivative of 8-hydroxyquinoline (B1678124) was designed and synthesized to study its cellular action, suggesting that it damages the cell wall of fungi. mdpi.com This highlights the potential for developing derivatives of this compound as fluorescent probes to investigate their mechanism of action or to track their distribution within cells. The quinazolinone core itself can serve as a fluorophore, and modifications to the scaffold could be used to tune its fluorescent properties and to introduce functionalities for targeting specific biomolecules.

Potential in Materials Science and Organic Electronics Research

Currently, there is limited specific research on the application of this compound in materials science and organic electronics. However, the broader class of N-heterocyclic compounds is of significant interest in these fields. The rigid, aromatic nature of the quinazolinone core, combined with its potential for functionalization, suggests that derivatives of this compound could be explored for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of functional polymers. Future research could focus on synthesizing extended π-conjugated systems based on the this compound scaffold and evaluating their photophysical and electronic properties.

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of quinazolinone derivatives has traditionally involved multi-step procedures, often requiring harsh reaction conditions and the use of toxic reagents and solvents. nih.gov Consequently, there is a strong emphasis on developing novel, more efficient, and environmentally benign synthetic methods.

Recent advancements include:

Microwave-assisted synthesis: This technique has been successfully applied to the synthesis of various quinazolinones, often leading to shorter reaction times and higher yields. mdpi.comrsc.org

Ultrasound irradiation: The use of ultrasound has been shown to be a highly efficient and green activation method for the one-pot assembly of 2,3-dihydroquinazolinones in water. nih.gov

Green catalysts and solvents: Researchers are exploring the use of biodegradable and non-toxic catalysts, such as p-toluenesulfonic acid and camphorsulfonic acid, and green solvents like water and ethyl lactate. nih.gov For instance, a practical green chemistry procedure for the synthesis of octahydroquinazolinones using a catalytic amount of sulfuric acid in water has been described. researchgate.net Another innovative approach involves the use of the bio-sourced solvent pinane (B1207555) in the microwave-assisted synthesis of quinazolinones. rsc.org

Solar-driven thermocatalysis: A novel method for the synthesis of octahydroquinazolinone derivatives utilizes sunlight as a free source of heat in the presence of a reusable polyvinylchloride-supported aluminum oxide catalyst. mdpi.com

These greener synthetic approaches not only reduce the environmental impact but also often provide more efficient and cost-effective routes to these valuable scaffolds.

Table 2: Comparison of Greener Synthetic Methodologies for Quinazolinone Derivatives

| Methodology | Catalyst/Conditions | Solvent | Key Advantages |

|---|---|---|---|

| Microwave-assisted synthesis | Acetic acid | Ethanol | Rapid synthesis, improved yields. rsc.org |

| Ultrasound irradiation | Dodecylbenzene sulfonic acid | Water | Environmentally benign, efficient one-pot assembly. nih.gov |

| Mechanochemical grinding | p-Toluene sulfonic acid | Solvent-free | Rapid reaction times (3-15 min), moderate to excellent yields. nih.gov |

| Solar-driven thermocatalysis | Polyvinylchloride-supported Al2O3 | Ethanol | Utilizes renewable energy, reusable catalyst, high yields. mdpi.com |

| Bio-sourced solvent | - | Pinane | Replacement for fossil-based solvents, promotes cyclization. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Structure-Activity Relationship (SAR) Prediction: AI/ML models can be trained on large datasets of chemical structures and their biological activities to predict the potency and other properties of new, untested compounds. This can help to prioritize which compounds to synthesize and test, saving time and resources.

Synthesis Planning: Retrosynthesis prediction tools, powered by AI, can suggest synthetic routes to target molecules. nih.gov These programs can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways that may not be obvious to a human chemist. nih.govdigitellinc.com This can be particularly useful for complex scaffolds like this compound.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. chemrxiv.org These models can be tuned to explore specific regions of chemical space, leading to the discovery of novel scaffolds and lead compounds. chemrxiv.org For example, a combination of generative AI and on-chip synthesis was used to design and create novel liver X receptor (LXR) agonists. chemrxiv.org

The integration of AI and ML into the discovery and development of this compound derivatives holds immense promise for accelerating the identification of new drug candidates and the development of more efficient and innovative synthetic strategies.

Q & A

Q. What are the recommended synthetic routes for 6,7-dihydroquinazolin-8(5H)-one, and how can reaction efficiency be optimized?

The compound can be synthesized via cyclocondensation of β-keto esters with amidines or urea derivatives under acidic conditions. For example, a modified Gould-Jacobs reaction using polyphosphoric acid (PPA) as a catalyst at 120–140°C yields the tetrahydroquinazolinone scaffold . Optimization involves adjusting stoichiometry (e.g., 1:1.2 ratio of β-keto ester to urea) and reaction time (6–8 hours). Microwave-assisted synthesis (80–100°C, 30–60 minutes) improves efficiency and reduces byproducts . Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

- 1H/13C NMR : Confirm ring saturation and substituent positions. The 5H proton appears as a triplet (δ 3.1–3.3 ppm), while the carbonyl (C=O) resonates at δ 165–170 ppm in 13C NMR .

- IR Spectroscopy : Detect C=O stretching (1680–1700 cm⁻¹) and NH vibrations (3200–3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 150.18 [M+H]⁺ matches the molecular formula C₈H₁₀N₂O .

Q. How can researchers assess the purity of this compound, and what are common impurities?

Use reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (30:70). Common impurities include unreacted β-keto esters (retention time ~4.2 minutes) and dimeric byproducts. Purity ≥95% is achievable via recrystallization from ethanol/water (3:1) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in the synthesis of this compound derivatives?

Regioselectivity during electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-donating effect of the saturated ring. For example, nitration at position 2 is favored due to resonance stabilization of the intermediate carbocation. Computational studies (DFT at B3LYP/6-31G*) show a lower activation energy (ΔG‡ = 18.3 kcal/mol) for 2-substitution versus 4-substitution (ΔG‡ = 22.1 kcal/mol) . Use directing groups (e.g., -OMe) or Lewis acids (e.g., FeCl₃) to enhance selectivity .

Q. How can contradictory bioactivity data for this compound derivatives be resolved in pharmacological studies?

Discrepancies in H1-antihistaminic or antimicrobial activity often arise from assay conditions. For example:

- Cell-based assays : Ensure consistent cell lines (e.g., CHO-K1 for H1 receptors) and control for cytotoxicity (MTT assay).

- IC50 variability : Optimize solubility using DMSO/PBS (≤0.1% DMSO) to avoid aggregation.

Cross-validate results with molecular docking (PDB: 3RZE for H1 receptors) to correlate binding affinity (ΔG = −8.2 kcal/mol) with experimental IC50 values .

Q. What computational tools predict the physicochemical properties of this compound for drug-likeness assessment?

- logP : Calculate via Crippen method (experimental logP = 2.09) .

- Polar Surface Area (PSA) : Use Molinspiration (PSA = 41.5 Ų), indicating moderate blood-brain barrier permeability.

- ADMET Prediction : SwissADME or ADMETLab 2.0 to assess hepatotoxicity (low risk) and CYP450 inhibition (CYP3A4: moderate).

Q. How can researchers address low yields in catalytic asymmetric synthesis of this compound derivatives?

Employ organocatalysts like (S)-proline (10 mol%) in Michael addition reactions to achieve enantiomeric excess (ee) >85%. Solvent optimization (e.g., THF vs. toluene) and temperature control (−20°C to RT) improve yields from 45% to 72%. Monitor ee via chiral HPLC (Chiralpak IA column, heptane/ethanol 9:1) .

Methodological Notes

- Synthetic Optimization : Prioritize green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling to align with sustainable chemistry principles .

- Data Reproducibility : Report NMR shifts with deuterated solvent references (e.g., CDCl₃ at δ 7.26 ppm for 1H) and deposit raw data in repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.